molecular formula C6H16Cl2N4O3 B1176904 NW-hydroxy-D-arginine dihydrochloride CAS No. 149971-04-0

NW-hydroxy-D-arginine dihydrochloride

Cat. No.: B1176904
CAS No.: 149971-04-0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

NW-hydroxy-D-arginine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N4O3. It is known for its role as an arginase inhibitor, which makes it significant in various biochemical and medical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NW-hydroxy-D-arginine dihydrochloride typically involves the hydroxylation of D-arginine. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct stereochemistry and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

NW-hydroxy-D-arginine dihydrochloride primarily undergoes reactions typical of amino acids and hydroxylated compounds. These include:

    Oxidation: The hydroxyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction would produce an amine.

Scientific Research Applications

NW-hydroxy-D-arginine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and studies involving amino acids and their derivatives.

    Biology: Plays a role in studying enzyme inhibition, particularly arginase, which is important in the urea cycle and nitric oxide production.

    Medicine: Investigated for its potential therapeutic effects in conditions like cancer, hypertension, and cardiovascular diseases due to its ability to inhibit arginase.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The primary mechanism of action of NW-hydroxy-D-arginine dihydrochloride is the inhibition of the enzyme arginase. This inhibition prevents the hydrolysis of arginine into ornithine and urea, thereby affecting the urea cycle and nitric oxide production. The molecular targets include the active site of arginase, where the compound binds and blocks the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Nω-Hydroxy-nor-L-arginine: Another arginase inhibitor with similar properties but different molecular structure.

    Alpha-difluoromethylornithine (DFMO): An irreversible inhibitor of arginase with antitumor activity.

    Guanidine hydrochloride: Used in similar biochemical studies but with different mechanisms of action.

Uniqueness

NW-hydroxy-D-arginine dihydrochloride is unique due to its specific stereochemistry and its reversible inhibition of arginase, which allows for more controlled studies and potential therapeutic applications.

Properties

IUPAC Name

(2R)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O3.2ClH/c7-4(5(11)12)2-1-3-9-6(8)10-13;;/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);2*1H/t4-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWITUXDOZKXKLL-RZFWHQLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN=C(N)NO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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